Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318959-08-9) is a synthetic piperazine derivative with the molecular formula C₁₆H₂₀N₂O₅ and molecular weight 320.34 g/mol. The compound features a 3-oxopiperazine core N-functionalized with a 3-methoxybenzoyl group and an ethyl acetate side chain at the 2-position.

Molecular Formula C16H20N2O5
Molecular Weight 320.345
CAS No. 318959-08-9
Cat. No. B2586105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate
CAS318959-08-9
Molecular FormulaC16H20N2O5
Molecular Weight320.345
Structural Identifiers
SMILESCCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H20N2O5/c1-3-23-14(19)10-13-15(20)17-7-8-18(13)16(21)11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,20)
InChIKeyYTPNSCRSXWHUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318959-08-9): Chemical Identity and Procurement Baseline


Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318959-08-9) is a synthetic piperazine derivative with the molecular formula C₁₆H₂₀N₂O₅ and molecular weight 320.34 g/mol . The compound features a 3-oxopiperazine core N-functionalized with a 3-methoxybenzoyl group and an ethyl acetate side chain at the 2-position . Predicted physicochemical properties include a boiling point of 553.8±45.0 °C, density of 1.208±0.06 g/cm³, and a pKa of 13.91±0.40 . It is commercially available from multiple suppliers at purities ranging from 95% to ≥97%, with the MDL identifier MFCD00173293 .

Why Generic Substitution of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate Fails: Structural Determinants of Differential Activity


Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate cannot be generically substituted with other N-acyl-3-oxopiperazine acetate esters because the 3-methoxy substitution on the benzoyl ring establishes a unique electronic and steric environment that differs fundamentally from chloro-, dichloro-, or unsubstituted benzoyl analogs . The electron-donating methoxy group (Hammett σ_meta = +0.12) alters the carbonyl electrophilicity, hydrogen-bond acceptor capacity, and conformational preferences of the benzoyl moiety relative to electron-withdrawing substituents such as 4-chloro (σ_para = +0.23) or 2,6-dichloro [1]. This substitution pattern has been specifically associated with CCR5 antagonist activity in preliminary pharmacological screening, whereas the 4-chlorobenzoyl analog (CAS 318469-63-5) has been linked to distinct target profiles including acetylcholinesterase evaluation . The ethyl ester side chain further differentiates this compound from its free carboxylic acid analogs (e.g., [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid), which exhibit altered lipophilicity and membrane permeability characteristics .

Quantitative Differentiation Evidence for Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318959-08-9) vs. Structural Analogs


Predicted Lipophilicity and Hydrogen-Bond Acceptor Differentiation: 3-Methoxybenzoyl vs. 4-Chlorobenzoyl and 2,6-Dichlorobenzoyl Analogs

The 3-methoxybenzoyl substituent in the target compound introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and distinct lipophilicity compared to the halogenated benzoyl analogs. The target compound (C₁₆H₂₀N₂O₅, MW 320.34) possesses 6 H-bond acceptors versus 5 for the 4-chlorobenzoyl analog (C₁₅H₁₇ClN₂O₄, MW 324.76) and 5 for the 2,6-dichlorobenzoyl analog (C₁₅H₁₆Cl₂N₂O₄, MW 359.2) . The predicted boiling point of the target compound (553.8±45.0 °C) is lower than that of the 2,6-dichloro analog (579.6±50.0 °C), consistent with lower molecular weight and absence of heavy halogen atoms . The methoxy group contribution to topological polar surface area (tPSA) enhances aqueous solubility potential relative to the purely lipophilic chloro-substituted analogs, which is relevant for biological assay compatibility .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Evidence vs. Inactive Chloro-Analogs in Acetylcholinesterase Assays

Preliminary pharmacological screening reported in the patent literature indicates that ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits activity as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This biological activity profile contrasts with the 4-chlorobenzoyl analog (CAS 318469-63-5), which was tested for acetylcholinesterase inhibition at 26 µM and showed no inhibitory activity . The piperazine-based CCR5 antagonist class has been independently validated: compound 23h (a structurally related piperazine derivative) demonstrated CCR5 antagonism with IC₅₀ = 6.29 µM and anti-HIV-1 activity with IC₅₀ = 0.44 µM in a published medicinal chemistry study, establishing the credibility of the piperazine scaffold for this target [2].

CCR5 Antagonism HIV Entry Inhibition Inflammatory Disease

Antiproliferative and Cell Differentiation Activity: Mechanistic Differentiation from In-Class Analogs

FreshPatents data associated with ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. This cell differentiation phenotype represents a mechanistically distinct activity from simple cytotoxicity. No comparable cell differentiation data have been reported for the 4-chlorobenzoyl (CAS 318469-63-5) or 2,6-dichlorobenzoyl (CAS 318469-61-3) analogs, which are primarily described in the literature as synthetic intermediates without documented cell differentiation activity . The induction of monocytic differentiation further implies potential immunomodulatory applications that are not associated with the halogenated benzoyl analogs.

Anticancer Activity Cell Differentiation Psoriasis

BindingDB Affinity Profile: Human OCT1 and GAT1 Transporter Interaction Data for the 3-Oxopiperazine Acetate Chemotype

BindingDB data for the 3-oxopiperazine acetate chemotype (closely related to the target compound) reveal interaction with human organic cation transporter 1 (OCT1) with an IC₅₀ of 1.38×10⁵ nM (138 µM) and binding to human GABA transporter 1 (GAT1) with a Ki of 1.10×10³ nM (1.1 µM) [1][2]. The GAT1 binding affinity at low micromolar concentration is notable, as GAT1 is a validated target for neurological and anticonvulsant therapeutics. This transporter interaction profile has not been reported for the 4-chlorobenzoyl or 2,6-dichlorobenzoyl analogs in the BindingDB. The differential transporter engagement may reflect the contribution of the 3-methoxy group to recognition by the GABA transporter binding pocket, consistent with known structure-activity relationships where methoxy substituents on benzoyl-piperazine scaffolds enhance CNS target engagement [3].

Transporter Interaction OCT1 Inhibition GAT1 Binding

Optimal Research and Procurement Application Scenarios for Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318959-08-9)


CCR5-Mediated Disease Research: HIV Entry Inhibition and Inflammatory Disease Models

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound is suited for academic and industrial research programs targeting CCR5-mediated pathologies. The piperazine scaffold has been validated in the CCR5 antagonist class, with structurally related compounds achieving IC₅₀ values of 6.29 µM (CCR5 antagonism) and 0.44 µM (anti-HIV-1) [2]. Research groups investigating HIV entry inhibition, rheumatoid arthritis, asthma, or autoimmune disease mechanisms should prioritize this compound over the 4-chlorobenzoyl analog (which lacks CCR5 activity data and is inactive against acetylcholinesterase at 26 µM ) when CCR5 pathway engagement is the experimental objective.

Cancer Cell Differentiation and Antipsoriatic Drug Discovery

The compound's documented activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [3] positions it as a candidate for differentiation therapy research in oncology and for psoriasis drug development. Unlike the halogenated benzoyl analogs (CAS 318469-63-5 and 318469-61-3), which are characterized primarily as synthetic intermediates without differentiation activity, this compound offers a mechanistically distinct starting point for medicinal chemistry optimization. Procurement for differentiation-focused screening cascades is recommended over generic 3-oxopiperazine building blocks.

GABA Transporter (GAT1) Targeted Neuroscience Research

BindingDB data for the 3-methoxybenzoyl-3-oxopiperazine acetate chemotype reveal human GAT1 binding with a Ki of approximately 1.1 µM [4]. This quantifiable transporter engagement, which is not reported for the chloro-substituted analogs, supports the compound's use in neuroscience research programs focused on GABAergic modulation, anticonvulsant discovery, or neuropathic pain. The weak OCT1 interaction (IC₅₀ = 138 µM) suggests a favorable selectivity window for GAT1 over OCT1 at therapeutically relevant concentrations [4].

Physicochemical Property-Driven Lead Optimization with Enhanced Solubility Potential

For medicinal chemistry teams optimizing lead series where aqueous solubility is a critical parameter, the 3-methoxy substituent provides an additional hydrogen-bond acceptor and lower molecular weight (320.34 g/mol) compared to the 2,6-dichlorobenzoyl analog (359.2 g/mol) . The predicted lower boiling point (553.8 °C vs. 579.6 °C for the 2,6-dichloro analog) is consistent with reduced intermolecular forces that may correlate with improved solubility and formulation characteristics . This compound should be selected over dihalogenated analogs when solubility-limited absorption or formulation challenges are anticipated in lead optimization.

Quote Request

Request a Quote for Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.